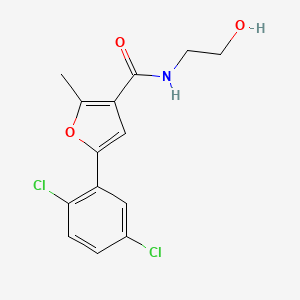
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide, also known as SR9009, is a synthetic compound that has been shown to have potential applications in scientific research. This compound is a selective androgen receptor modulator (SARM) that has been shown to have positive effects on metabolism and endurance.
Wirkmechanismus
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide works by activating the Rev-erbα protein, which plays a key role in regulating the body’s circadian rhythm and metabolism. By activating this protein, 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide can increase the metabolic rate of skeletal muscle cells, leading to increased energy expenditure and fat loss. Additionally, 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide has been shown to increase the number of mitochondria in muscle cells, which can improve endurance and exercise capacity.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide can improve metabolic function by increasing the metabolic rate of skeletal muscle cells. This leads to increased energy expenditure and fat loss, making it a potential candidate for the treatment of conditions such as obesity and type 2 diabetes. Additionally, 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide has been shown to improve endurance and exercise capacity by increasing the number of mitochondria in muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide in lab experiments is its potential to improve metabolic function and endurance, making it a useful tool for studying conditions such as obesity and muscle wasting. However, one limitation of using 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide. One area of interest is the potential use of 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide in the treatment of conditions such as obesity and type 2 diabetes. Additionally, further research is needed to understand the long-term effects of 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide and its potential for use in humans. Finally, there is potential for the development of new compounds based on the structure of 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide that could have even greater metabolic and endurance-enhancing effects.
Synthesemethoden
The synthesis of 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide involves the reaction of 5-(2,5-dichlorophenyl)-2-methylfuran-3-carboxylic acid with 2-aminoethanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide has been shown to have potential applications in scientific research, particularly in the field of metabolism and endurance. Studies have shown that 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide can increase the metabolic rate of skeletal muscle cells, leading to increased energy expenditure and fat loss. Additionally, 5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide has been shown to improve endurance and exercise capacity in animal models, making it a potential candidate for the treatment of conditions such as obesity and muscle wasting.
Eigenschaften
IUPAC Name |
5-(2,5-dichlorophenyl)-N-(2-hydroxyethyl)-2-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3/c1-8-10(14(19)17-4-5-18)7-13(20-8)11-6-9(15)2-3-12(11)16/h2-3,6-7,18H,4-5H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMVXQULWCGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=C(C=CC(=C2)Cl)Cl)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2608028.png)

![N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzenecarboximidamide](/img/structure/B2608030.png)
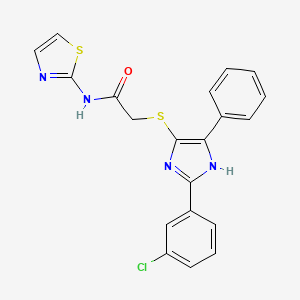
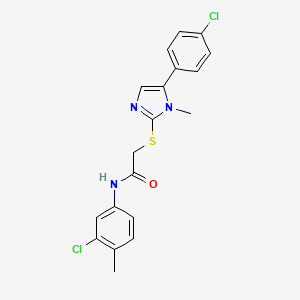

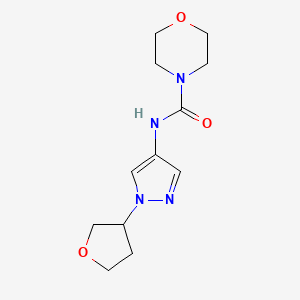
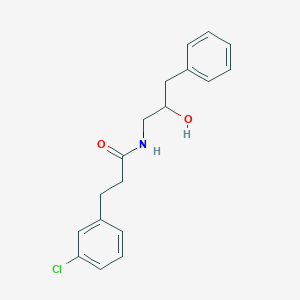
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/no-structure.png)

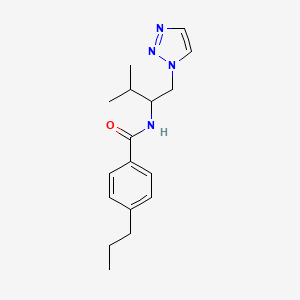
![4-(dimethylamino)-N-[2-[[4-(dimethylamino)benzenecarbothioyl]amino]ethyl]benzenecarbothioamide](/img/structure/B2608045.png)
![N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride](/img/structure/B2608047.png)
![2-[(5-nitropyridin-2-yl)amino]propanoic Acid](/img/structure/B2608050.png)